6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide
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Overview
Description
6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a chloro group at the 6-position, a carboxamide group at the 3-position, and a sulfamoyl group attached to a phenyl ring, which is further linked to a 1-methylpyrrolidin-2-ylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can help streamline the production process and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The chloro group at the 6-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include iron powder and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed
Oxidation: : Pyridine N-oxide derivatives.
Reduction: : Amines.
Substitution: : Azides, alkyl groups, etc.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems, particularly in enzyme inhibition studies.
Medicine: : It could be explored for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound can be compared with other pyridine derivatives, such as:
6-chloropyridine-3-carboxamide: : Lacks the sulfamoyl and 1-methylpyrrolidin-2-ylidene groups.
N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide: : Lacks the chloro group at the 6-position.
6-chloro-N-phenylpyridine-3-carboxamide: : Lacks the sulfamoyl and 1-methylpyrrolidin-2-ylidene groups.
These comparisons highlight the unique structural features of 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide, which may contribute to its distinct biological and chemical properties.
Biological Activity
The compound 6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications in oncology and immunomodulation. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of pyridine derivatives characterized by a chloro substituent and a sulfamoyl group attached to a pyrrolidine moiety. The structural formula can be represented as follows:
Research indicates that this compound acts as a cereblon binder , facilitating the degradation of specific transcription factors such as Ikaros and Aiolos through the ubiquitin-proteasome pathway. This mechanism is crucial for its activity against hematological malignancies, including multiple myeloma and leukemia .
Anticancer Properties
- Inhibition of Tumor Growth : The compound has demonstrated significant antiproliferative effects on various cancer cell lines, particularly in models of multiple myeloma. In vitro studies have shown that it inhibits cell proliferation effectively compared to traditional therapies like pomalidomide .
- Xenograft Models : In animal studies, the compound exhibited complete tumor regression in xenograft models of chronic myelogenous leukemia (CML), indicating robust in vivo activity .
- Mechanistic Insights : It is suggested that the compound's ability to modulate immune responses may contribute to its anticancer effects, enhancing the host's ability to combat tumor cells .
Immunomodulatory Effects
The compound also shows promise in immunomodulation , potentially aiding in the treatment of autoimmune disorders by regulating immune cell function and promoting anti-inflammatory pathways .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study 1 : A phase I clinical trial assessed its safety and pharmacokinetics in patients with refractory hematological cancers. Results indicated manageable toxicity profiles with encouraging signs of efficacy .
- Study 2 : A comparative study with existing therapies highlighted that this compound not only showed superior efficacy but also reduced adverse effects typically associated with conventional treatments .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6-chloro-N-[4-[(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-22-10-2-3-16(22)21-26(24,25)14-7-5-13(6-8-14)20-17(23)12-4-9-15(18)19-11-12/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMSFQRUBWDVMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.